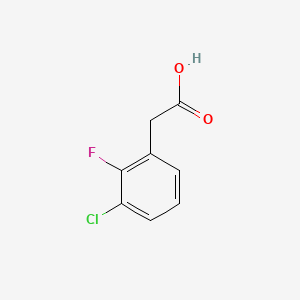
3-Chloro-2-fluorophenylacetic acid
货号 B1362240
分子量: 188.58 g/mol
InChI 键: LBGHWXGWKTZILK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08557853B2
Procedure details


1-Bromomethyl-3-chloro-2-fluoro-benzene (10.00 g, 44.80 mmol) and KCN (5.80 g, 89.07 mmol) were mixed in DMF and the resulting reaction mixture was stirred at 75° C. for 2 days. The reaction mixture was cooled to room temperature, and water was added. The mixture was extracted with Et2O (3×300 mL). The combined organic phases were washed with H2O (2×200 mL) and brine (1×200 mL), then dried over MgSO4 and concentrated. The crude nitrile was taken up in water and KOH (5.00 g, 89.11 mmol) was added. The resulting mixture was refluxed for 14 hours. After cooling to room temperature, the reaction mixture was diluted with water and washed with Et2O (2×150 mL). The aqueous layer was acidified with concentrated HCl and was extracted with Et2O (3×300 mL). The combined organic phases were washed with H2O (2×200 mL) and brine (1×200 mL), then dried over MgSO4 and concentrated to afford the title acid.






Name
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:4]=1[F:10].[C-]#N.[K+].[OH-:14].[K+].CN([CH:19]=[O:20])C>O>[Cl:9][C:5]1[C:4]([F:10])=[C:3]([CH2:2][C:19]([OH:20])=[O:14])[CH:8]=[CH:7][CH:6]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=C(C(=CC=C1)Cl)F
|
|
Name
|
|
|
Quantity
|
5.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 75° C. for 2 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with Et2O (3×300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with H2O (2×200 mL) and brine (1×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was refluxed for 14 hours
|
|
Duration
|
14 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with Et2O (2×150 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with Et2O (3×300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with H2O (2×200 mL) and brine (1×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
